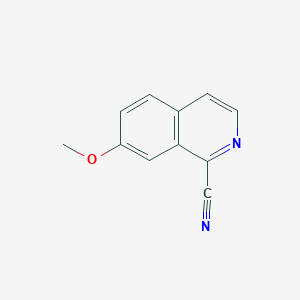

7-Methoxyisoquinoline-1-carbonitrile

Beschreibung

Structure

3D Structure

Eigenschaften

Molekularformel |

C11H8N2O |

|---|---|

Molekulargewicht |

184.19 g/mol |

IUPAC-Name |

7-methoxyisoquinoline-1-carbonitrile |

InChI |

InChI=1S/C11H8N2O/c1-14-9-3-2-8-4-5-13-11(7-12)10(8)6-9/h2-6H,1H3 |

InChI-Schlüssel |

WKFWLTDDVHTHFS-UHFFFAOYSA-N |

Kanonische SMILES |

COC1=CC2=C(C=C1)C=CN=C2C#N |

Herkunft des Produkts |

United States |

Synthetic Methodologies and Strategies for 7 Methoxyisoquinoline 1 Carbonitrile and Its Analogs

Targeted Synthesis of 7-Methoxyisoquinoline-1-carbonitrile Derivatives

Multi-component Reactions for Isoquinoline (B145761) Scaffold Diversification

Multi-component reactions (MCRs) are powerful tools in organic synthesis, enabling the construction of complex molecular architectures in a single, efficient step. nih.govmdpi.com These reactions are highly valued for their atom economy and ability to rapidly generate libraries of structurally diverse compounds. mdpi.comnih.gov For the synthesis of the isoquinoline scaffold and its analogs, several MCRs are of particular importance.

The Doebner reaction , a variation of the Doebner-von Miller reaction, can be utilized to synthesize quinolines and, by extension, provides a conceptual framework for isoquinoline synthesis strategies. It typically involves the reaction of an aniline, an α,β-unsaturated carbonyl compound, and pyruvic acid. nih.gov A related approach, the Petasis reaction , is a three-component reaction between an amine, a carbonyl compound, and a boronic acid, which has been successfully applied in the synthesis of tetrahydroisoquinoline derivatives. For instance, the diastereoselective synthesis of (–)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid, a close analog, utilizes the Petasis reaction as a key step. mdpi.com

Other notable MCRs that can be adapted for the diversification of the isoquinoline core include the Ugi and Passerini reactions . The Ugi four-component reaction involves a ketone or aldehyde, an amine, an isocyanide, and a carboxylic acid to form a bis-amide, offering a high degree of structural diversity. nih.gov The Passerini three-component reaction combines a carboxylic acid, a carbonyl compound, and an isocyanide to yield an α-acyloxy carboxamide. nih.gov While not directly yielding the isoquinoline ring in their classical form, the functional groups introduced by these reactions can serve as handles for subsequent cyclization reactions to form the desired heterocyclic system.

The table below summarizes key MCRs applicable to the synthesis of isoquinoline-related scaffolds.

| Reaction Name | Components | Product Type | Relevance to Isoquinoline Synthesis |

| Doebner Reaction | Aniline, α,β-Unsaturated Carbonyl, Pyruvic Acid | Quinolines | Provides a strategy for building the core heterocyclic ring system. nih.gov |

| Petasis Reaction | Amine, Carbonyl, Boronic Acid | α-Amino Acids / Heterocycles | Used in the synthesis of chiral tetrahydroisoquinoline-1-carboxylic acids. mdpi.com |

| Ugi Reaction | Ketone/Aldehyde, Amine, Isocyanide, Carboxylic Acid | Bis-amide | Products can be designed to undergo subsequent cyclization to form isoquinolones. nih.gov |

| Passerini Reaction | Carbonyl, Carboxylic Acid, Isocyanide | α-Acyloxy Carboxamide | Introduces functional groups suitable for further transformation into the isoquinoline core. nih.gov |

Total Synthesis Strategies for Complex Isoquinoline Derivatives

The total synthesis of complex isoquinoline derivatives often requires multi-step sequences that employ classic cyclization reactions and modern cross-coupling methodologies. A prominent strategy for constructing the 1,2,3,4-tetrahydroisoquinoline (B50084) core is the Pomeranz–Fritsch–Bobbitt cyclization . This method has been instrumental in the synthesis of (–)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid, where a chiral morpholinone derivative, formed via a Petasis reaction, undergoes cyclization to yield the target tetrahydroisoquinoline. mdpi.com

Modern transition-metal-catalyzed reactions have also emerged as powerful tools. For example, a rhodium-catalyzed oxidative cross-coupling/cyclization of aryl aldimines with alkynes provides a direct route to 3,4-disubstituted isoquinolines. acs.org This method is noted for its high regioselectivity and efficiency, offering a convergent approach to assembling the isoquinoline core with substituents at desired positions. acs.org

Another key strategy involves the annulation of pre-functionalized precursors. Nickel-catalyzed annulation of the tert-butyl imines of 2-iodobenzaldehydes with various alkynes has been shown to produce a wide range of substituted isoquinolines in high yields. acs.org Mechanistic studies of these reactions reveal different possible pathways for alkyne insertion, which can influence the regiochemical outcome of the final product. acs.org

Functionalization and Structural Diversification of Isoquinoline Carbonitriles

Regioselective Substitution and Derivatization Strategies (e.g., C-1, C-3, C-4, N-2 positions)

The functionalization of the pre-formed isoquinoline ring is crucial for creating analogs with diverse properties. Regioselective C-H activation has become a cornerstone of modern synthetic strategy, allowing for the direct introduction of functional groups at specific positions without the need for pre-activated substrates. nih.gov

For the isoquinoline scaffold, palladium-catalyzed C-H arylation can be directed to the C-4 position, influenced by electronic and steric effects. mdpi.com The nitrogen lone pair can repel the catalyst, disfavoring substitution at the C-1 position. mdpi.com The use of a Lewis acid can enhance the reactivity of the pyridine (B92270) ring, and the presence of an electron-withdrawing group can direct arylation to either the C-3 or C-4 position with high selectivity. mdpi.com Similarly, cobalt-catalyzed C(sp²)–H alkenylation of N-protected isoquinolones has been developed, demonstrating the utility of different transition metals in achieving regioselective functionalization. nih.gov

Functionalization at the C-1 position, where the carbonitrile group of the title compound is located, is often achieved through methods other than direct C-H activation, such as Reissert-type reactions or by using a C-1 substituted precursor during the initial ring synthesis. Derivatization at the N-2 position commonly involves the formation of N-oxides, which not only modifies the electronic properties of the ring, making it more susceptible to nucleophilic attack (e.g., at C-1), but also serves as a directing group for C-H functionalization at the C-2 (or C-8) position in the analogous quinoline (B57606) systems. mdpi.com

Bond Formation Reactions on the Isoquinoline Nitrogen Heterocycle

Creating new bonds at the nitrogen atom of the isoquinoline ring is a key strategy for diversification. This is frequently accomplished through N-alkylation or N-arylation reactions. A common approach involves the formation of an N-oxide by treating the isoquinoline with an oxidant. The resulting isoquinoline N-oxide can then be used in a variety of transformations. mdpi.com For example, palladium-catalyzed C-2 alkenylation and heteroarylation of quinoline N-oxides proceed with high regioselectivity, and these methods are conceptually applicable to isoquinoline N-oxides. mdpi.com The N-oxide can be subsequently removed by reduction, for instance with PCl₃, to restore the isoquinoline core. mdpi.com The formation of a C-N bond is a pivotal transformation in medicinal chemistry, and numerous methods exist for this purpose. researchgate.net

Preparation of Hybrid Structures Incorporating the Isoquinoline Carbonitrile Moiety (e.g., quinoline-triazole hybrids)

Molecular hybridization, the covalent linking of two or more pharmacophores, is a widely used strategy in drug discovery to create novel molecules with improved properties. nih.gov The isoquinoline carbonitrile moiety can be incorporated into such hybrid structures. A particularly successful approach involves the use of "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to link the isoquinoline scaffold to other heterocyclic systems, such as triazoles. nih.govnih.gov

For example, a synthetic strategy could involve introducing a propargyl ether or an azide (B81097) group onto the this compound core. This functionalized isoquinoline can then be reacted with a complementary azide- or alkyne-containing molecule, such as a quinoline derivative, to form a quinoline-isoquinoline hybrid linked by a 1,2,3-triazole ring. nih.govfrontiersin.orgresearchgate.net This methodology is highly efficient and regioselective, yielding 1,4-disubstituted triazoles. nih.gov Such hybrid molecules, for instance, quinoline-benzimidazole hybrids connected by a triazole linker, have been synthesized and evaluated for their biological activities. nih.gov

The table below outlines a general synthetic approach for creating such hybrid structures.

| Step | Description | Example Reactants | Product |

| 1. Functionalization | Introduce an alkyne or azide handle onto the isoquinoline scaffold. | This compound, Propargyl bromide | Propargyl-functionalized isoquinoline |

| 2. Partner Synthesis | Prepare the partner molecule with the complementary functional group. | Azide-substituted quinoline | Azido-quinoline |

| 3. Click Reaction (CuAAC) | React the two functionalized heterocycles in the presence of a copper(I) catalyst. | Propargyl-isoquinoline, Azido-quinoline | Isoquinoline-triazole-quinoline hybrid |

Chemical Reactivity and Transformation Pathways of 7 Methoxyisoquinoline 1 Carbonitrile

Reactivity Profiles of the Isoquinoline (B145761) Nitrogen

The nitrogen atom in the isoquinoline nucleus is a key center of reactivity. Its basicity allows it to readily undergo protonation in the presence of acids. This feature is fundamental to many reactions, as protonation of the nitrogen enhances the electrophilicity of the isoquinoline ring system, making it more susceptible to nucleophilic attack.

Furthermore, the nucleophilic nature of the nitrogen enables it to participate in quaternization reactions. This typically involves alkylation with alkyl halides (e.g., methyl iodide) to form N-alkylisoquinolinium salts. These salts are important intermediates, as the positive charge on the nitrogen further activates the ring system for various transformations.

Visible-light-induced photoredox catalysis provides a modern approach to functionalize isoquinolines, often involving the nitrogen atom in the catalytic cycle. rsc.org These methods can lead to the formation of complex heterocyclic structures under mild, redox-neutral conditions. rsc.org

Transformations Involving the Methoxy (B1213986) Group (e.g., nucleophilic substitution)

The methoxy group at the 7-position is an important modulator of the molecule's electronic properties and a handle for further functionalization. The most common transformation of an aryl methoxy group is O-dealkylation to reveal the corresponding phenol (B47542) or, in this case, a 7-hydroxyisoquinoline (B188741) derivative, which exists in equilibrium with its 7(8H)-isoquinolinone tautomer.

This demethylation is a critical step in the metabolism of many drug molecules containing methoxy groups, often catalyzed by cytochrome P450 enzymes. nih.gov In a laboratory setting, this transformation is typically achieved using strong protic acids like hydrobromic acid (HBr) or Lewis acids such as boron tribromide (BBr₃).

Direct nucleophilic aromatic substitution (SNAr) of the methoxy group is generally challenging on this electron-rich benzene (B151609) ring. Such reactions typically require either harsh conditions or activation by strongly electron-withdrawing groups ortho or para to the leaving group. nih.gov However, specialized catalytic systems are being developed to facilitate such transformations under milder conditions.

Table 1: Representative Transformations of the Methoxy Group

| Reaction | Reagents/Conditions | Product |

|---|

Chemical Conversions of the Carbonitrile Group (e.g., reduction to amine)

The carbonitrile group at the C-1 position is a highly versatile functional group that can be converted into a variety of other functionalities. libretexts.org

Hydrolysis: The nitrile can be hydrolyzed to a carboxylic acid or an amide. lumenlearning.com Acid- or base-catalyzed hydrolysis converts the nitrile to 7-methoxyisoquinoline-1-carboxylic acid. libretexts.orgbyjus.com Under controlled conditions, the hydrolysis can be stopped at the intermediate stage to yield 7-methoxyisoquinoline-1-carboxamide. chemistrysteps.com

Reduction: The carbonitrile group can be readily reduced to a primary amine. chadsprep.com A powerful reducing agent like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (e.g., using H₂ gas with a palladium or nickel catalyst) will convert the nitrile to (7-methoxyisoquinolin-1-yl)methanamine.

Tetrazole Formation: In a reaction of significant interest to medicinal chemistry, the nitrile can undergo a [3+2] cycloaddition with an azide (B81097) source, such as sodium azide (NaN₃), often in the presence of a Lewis acid or an ammonium (B1175870) salt. organic-chemistry.org This reaction yields 5-(7-methoxyisoquinolin-1-yl)-1H-tetrazole. organic-chemistry.orgnih.gov Tetrazoles are often used as bioisosteric replacements for carboxylic acid groups in drug design due to their similar acidity and spatial properties but improved metabolic stability. researchgate.net Microwave-assisted methods can significantly accelerate this transformation. organic-chemistry.org

Table 2: Key Conversions of the Carbonitrile Group

| Reaction | Reagents/Conditions | Product Type |

|---|---|---|

| Hydrolysis | H₃O⁺ or OH⁻, heat | Carboxylic Acid or Amide |

| Reduction | LiAlH₄ or H₂/Catalyst | Primary Amine |

Oxidative and Reductive Pathways of the Aromatic System

The fused aromatic rings of the isoquinoline system can undergo both oxidative and reductive transformations, though these often require specific and sometimes harsh conditions.

Oxidation: The isoquinoline ring is relatively resistant to oxidation. pharmaguideline.com Under vigorous oxidative conditions, such as with hot potassium permanganate, the aromatic system can undergo cleavage, typically leading to the degradation of the molecule into phthalic acid derivatives. pharmaguideline.com

Reduction: The isoquinoline core can be selectively reduced. Catalytic hydrogenation often reduces the pyridine (B92270) ring first to yield a tetrahydroisoquinoline. More forcing conditions are required to reduce the benzene ring. A classic method for the partial reduction of aromatic rings is the Birch reduction. wikipedia.org This reaction, which uses an alkali metal (like sodium or lithium) dissolved in liquid ammonia (B1221849) with a proton source (like ethanol), can reduce the benzene portion of the isoquinoline to a 1,4-cyclohexadiene (B1204751) derivative. nih.govresearchgate.net The regioselectivity of the Birch reduction is influenced by the electronic nature of the substituents on the aromatic ring. wikipedia.org More modern methods using photoredox catalysis are also being developed for the dearomatization of heterocycles under milder conditions. nih.govresearchgate.net

Table 3: Common Reduction Pathways of the Isoquinoline System

| Reaction | Reagents/Conditions | Product Type |

|---|---|---|

| Catalytic Hydrogenation | H₂, Pd/C (or other catalysts) | Tetrahydroisoquinoline |

Radical Chemistry in Isoquinoline Derivative Synthesis

Radical chemistry offers powerful methods for the functionalization of heteroaromatic compounds like isoquinolines. organic-chemistry.orgthieme-connect.de

Minisci Reaction: The Minisci reaction involves the addition of a nucleophilic carbon-centered radical to an electron-deficient, protonated N-heterocycle. nih.govresearchgate.net While the C-1 position is the most electrophilic and a common site for Minisci additions in isoquinoline, this position is blocked in 7-methoxyisoquinoline-1-carbonitrile. However, related radical functionalizations at other positions of the isoquinoline ring system are possible, often guided by the specific reaction conditions and the nature of the radical precursor.

Photoredox Catalysis: In recent years, visible-light photoredox catalysis has emerged as a transformative tool in organic synthesis, enabling the generation of radical species under exceptionally mild conditions. researchgate.netacs.org This strategy has been applied to the synthesis and functionalization of isoquinolines in numerous ways. rsc.orgacs.org For instance, photoredox-mediated processes can facilitate the decarboxylative alkylation of heterocycles, providing a modern alternative to the classic Minisci reaction. nih.govrsc.org These methods allow for the introduction of a wide range of alkyl groups onto the heterocyclic scaffold with high functional group tolerance. rsc.org

Molecular Mechanisms of Action and Biological Target Research of 7 Methoxyisoquinoline 1 Carbonitrile and Its Derivatives

Enzyme Inhibition Studies and Kinetic Characterization

The investigation into the enzyme inhibition capabilities of 7-methoxyisoquinoline-1-carbonitrile derivatives has unveiled specific interactions with various enzyme systems. These studies are crucial for understanding the therapeutic potential and molecular behavior of these compounds.

Derivatives of 7-methoxyisoquinoline (B1361142) have been identified as potent inhibitors of several protein kinases, which are key regulators of cell signaling pathways.

A notable derivative, 1-{[(2S,3S,4S)-3-Ethyl-4-fluoro-5-oxopyrrolidin-2-yl]methoxy}-7-methoxyisoquinoline-6-carboxamide (also known as PF-06650833), has been developed as a highly potent and selective inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). nih.govresearchgate.net This compound emerged from fragment-based drug design, optimizing a micromolar hit from a fragment library to achieve nanomolar potency in cellular assays. nih.gov The development of PF-06650833 highlighted the importance of placing lipophilicity judiciously, guided by co-crystal structures with IRAK4, to achieve excellent kinase selectivity and suitable pharmacokinetic properties for oral administration. nih.govosti.gov

Furthermore, a series of compounds, referred to as KIC-compounds, which possess a tricyclic structure related to the isoquinoline (B145761) core, have demonstrated dual inhibitory activity against both IRAK4 and Proviral Integration site for Moloney murine leukemia virus (PIM) kinases. researchgate.net Specifically, these compounds potently inhibit PIM1 kinase, with KIC-0101 showing over 98% inhibition. researchgate.net In contrast, the highly selective IRAK4 inhibitor PF-06650833 exhibited only a 12% inhibition of PIM1 at a concentration of 1 mmol/L, underscoring the distinct selectivity profiles that can be achieved with different structural modifications to the 7-methoxyisoquinoline scaffold. researchgate.net While PIM1 inhibition is significant for the KIC-compounds, detailed inhibitory profiles against PIM2 are less characterized in the available literature.

Table 1: Kinase Inhibition Data for 7-Methoxyisoquinoline Derivatives

| Compound | Target Kinase | Inhibition Data | Reference |

|---|---|---|---|

| PF-06650833 | IRAK4 | Nanomolar potency in cellular assays | nih.gov |

| KIC-0101 | IRAK4, PIM1 | >98% inhibition of both kinases at 1 mmol/L | researchgate.net |

| PF-06650833 | PIM1 | 12% inhibition at 1 mmol/L | researchgate.net |

Currently, there is a lack of specific research data in the public domain detailing the inhibitory effects of this compound or its direct derivatives on key metabolic enzymes such as α-amylase, α-glucosidase, aldose reductase, and pancreatic lipase. While studies on other chemical classes, like polyphenolic compounds and imidazo[1,2-a]pyridine (B132010) derivatives, have shown inhibitory potential against these enzymes, similar investigations have not been reported for the this compound scaffold. mdpi.comnih.govnih.govresearchgate.netresearchgate.net

The primary mechanism of enzyme modulation by 7-methoxyisoquinoline derivatives appears to be through non-covalent interactions. Molecular docking studies of KIC-compounds with IRAK4 and PIM1 kinases indicate that these tricyclic derivatives bind to the ATP-binding pocket. researchgate.net This binding is stabilized by the formation of several hydrogen bonds with key amino acid residues in the active site, such as Met265, Val263, and Lys213 in IRAK4. researchgate.net This mode of interaction is characteristic of reversible, non-covalent inhibition. There is no evidence in the reviewed literature to suggest that this compound or its derivatives act as covalent inhibitors of any enzyme system.

Detailed kinetic analyses, such as those utilizing Lineweaver-Burk plots, provide valuable insights into the mechanism of enzyme inhibition. khanacademy.orgwikipedia.org These graphical representations of the Michaelis-Menten equation can help distinguish between competitive, non-competitive, and mixed-type inhibition. khanacademy.orgwikipedia.orgmedschoolcoach.com While the principles of these kinetic analyses are well-established, specific studies applying these methods to characterize the inhibition of enzymes by this compound or its derivatives are not extensively reported in the available scientific literature. For other classes of compounds, such as certain plant-derived polyphenols, kinetic studies have been employed to determine their mode of inhibition against enzymes like α-amylase and aldose reductase, revealing noncompetitive or mixed inhibition patterns. researchgate.net However, similar detailed kinetic data for the this compound scaffold are not currently available.

Receptor Binding and Ligand-Target Interactions

The effectiveness of a compound is not only determined by its ability to inhibit enzymes but also by its affinity and specificity for its biological targets.

The binding affinity and specificity of 7-methoxyisoquinoline derivatives have been primarily characterized in the context of kinase inhibition. The derivative PF-06650833 demonstrates exceptional selectivity for IRAK4, with nanomolar potency in cellular assays. nih.govresearchgate.net This high degree of selectivity is a critical attribute, as it minimizes off-target effects.

The KIC-series of compounds also exhibit high affinity for their targets, with low IC50 values for IRAK4 and significant inhibitory effects on PIM1 kinase. researchgate.net The specificity of these compounds is noteworthy, as exemplified by KIC-0101, which showed potent inhibition of IRAK4 and PIM1 while having minimal effects on a large panel of other kinases. researchgate.net The binding mode of these compounds within the ATP-binding pocket of the kinases, as revealed by molecular modeling, provides a structural basis for their observed affinity and specificity. researchgate.net

Investigation of Binding Mechanisms (e.g., hydrogen bonding, hydrophobic interactions)

The binding of this compound derivatives to their biological targets is governed by a combination of non-covalent interactions, primarily hydrogen bonds and hydrophobic interactions. These interactions are fundamental to the stability and specificity of the ligand-receptor complex. nih.gov

Molecular modeling studies of related quinoline (B57606) derivatives, such as 8-hydroxy-quinoline-7-carboxylic acid derivatives, have provided insights into these binding modes. For instance, the inhibitory potency of these compounds against Pim-1 kinase is thought to stem from interactions with the Asp186 and Lys67 residues within the ATP-binding pocket of the enzyme. nih.gov Similarly, the development of a potent 7-methoxyisoquinoline derivative, PF-06650833, as an inhibitor of Interleukin-1 Receptor Associated Kinase 4 (IRAK4), was guided by co-crystal structures. frontiersin.org This structure-based design approach involved the strategic placement of lipophilic groups to optimize hydrophobic interactions within the active site of the kinase. frontiersin.org

Assessment of Agonist and Antagonist Functional Activities

The functional activity of a compound, whether it acts as an agonist (activating a receptor) or an antagonist (blocking a receptor), is a critical determinant of its therapeutic effect. The assessment of these activities involves detailed functional assays. An agonist's effect can be measured by its ability to activate and subsequently desensitize a receptor, while an antagonist's activity is often quantified by its capacity to reduce the binding and effect of the natural ligand. nih.gov

In the context of the C-C chemokine receptor 5 (CCR5), a key receptor in HIV entry and inflammation, specific monoclonal antibodies have been identified as genuine antagonists. nih.gov The antibody 2D7, for example, completely blocks the binding and subsequent functional responses, such as calcium mobilization, elicited by the natural chemokine ligands of CCR5. nih.gov Similarly, the small molecule Maraviroc functions as an allosteric inhibitor of CCR5, binding to a site distinct from the primary chemokine recognition site but effectively blocking receptor activation. mdpi.com

Research into multifunctional ligands has also yielded compounds with mixed agonist/antagonist profiles. For example, peptide-based ligands have been designed to have agonist activity at μ/δ opioid receptors while simultaneously acting as antagonists at the neurokinin-1 receptor (NK1R). This dual activity is sought to produce enhanced therapeutic effects compared to single-target agents. The ultimate clinical efficacy of such compounds often depends on a complex profile of these competing activities at their respective targets. nih.gov

Receptor Interaction Studies (e.g., CCR5 chemokine receptor)

The C-C chemokine receptor 5 (CCR5) is a well-studied G protein-coupled receptor that serves as a primary co-receptor for macrophage-tropic strains of HIV-1. Understanding how ligands interact with this receptor is crucial for developing inhibitors of viral entry. mdpi.com

Structural studies have revealed the intricate details of these interactions. The crystal structure of CCR5 bound to the HIV entry inhibitor Maraviroc shows the drug buried within a transmembrane cavity. mdpi.com This binding site is separate from the major recognition site for chemokines, explaining Maraviroc's allosteric mechanism of inhibition. mdpi.com In contrast, chemokine antagonists like [5P7]CCL5 interact with multiple extracellular regions of the receptor. nih.gov Molecular modeling suggests that the interaction between CCR5 and its natural ligands involves a network of salt bridges between sulfated tyrosine residues on the receptor's N-terminus and key residues on the chemokine. nih.gov

Studies comparing CCR5 with its sister receptor, CCR2, have identified specific amino acid residues that determine antagonist selectivity. CCR2 residues S101^2.63 and V244^6.36 have been implicated as key determinants for the selective binding of certain inhibitors. The structural plasticity of CCR5 allows it to recognize diverse ligands, a feature that is unfortunately exploited by HIV. nih.gov This detailed structural knowledge provides a foundation for the rational design of new and more potent inhibitors targeting CCR5 for the treatment of HIV and other inflammatory diseases. nih.govmdpi.com

Elucidation of Molecular Mechanisms Underlying Bioactivity

Investigation of Cellular Pathway Modulation (e.g., apoptosis induction, cell cycle arrest)

A significant area of research for isoquinoline and quinoline derivatives is their ability to modulate cellular signaling pathways, particularly those involved in cancer cell proliferation and survival. Many of these compounds have been shown to induce programmed cell death (apoptosis) and halt the cell division cycle.

For instance, certain pyranoquinoline derivatives have been found to induce cell cycle arrest at the G2/M phase and trigger apoptosis in various human cancer cell lines, including breast (MCF-7), colon (HCT-116), liver (HepG-2), and lung (A549) cancers. nih.gov Similarly, fangchinoline, a bisbenzylisoquinoline alkaloid, and its derivatives can cause G0/G1 phase cell cycle arrest and apoptosis in leukemia cell lines. mdpi.com The mechanism behind this activity involves the suppression of key survival pathways like PI3K/AKT and MAPK. mdpi.com Other flavonoids have been shown to induce apoptosis and G2/M phase arrest in liver cancer cells by inhibiting the Akt/mTOR pathway while activating the p38-MAPK signaling pathway.

The table below summarizes the effects of various isoquinoline and quinoline derivatives on the cell cycle in different cancer cell lines.

| Compound Class | Cancer Cell Line | Effect | Affected Pathway |

| Pyranoquinoline Derivatives nih.gov | MCF-7, HCT-116, HepG-2, A549 | G2/M Arrest & Apoptosis | Not specified |

| Fangchinoline Derivatives mdpi.com | Leukemia (HEL) | G0/G1 Arrest & Apoptosis | PI3K/AKT, MAPK |

| Prunetrin (Flavonoid) | Liver (Hep3B) | G2/M Arrest & Apoptosis | Akt/mTOR, p38-MAPK |

| Isoquinoline-1,3(2H,4H)-dione Derivatives | Breast (MCF-7) | G1 Arrest & Apoptosis | Not specified |

These findings highlight a common mechanism for the anticancer effects of these heterocyclic compounds, which involves disrupting the normal progression of the cell cycle and activating intrinsic cell death programs.

DNA Interaction Studies

Based on available scientific literature, specific studies detailing the direct interaction of this compound or its immediate derivatives with DNA have not been extensively reported. While many cytotoxic compounds exert their effects through DNA binding, intercalation, or cleavage, dedicated research elucidating this particular mechanism for this specific class of compounds is not prominent in public databases. Further investigation is required to determine if DNA is a primary target for these molecules.

Molecular Basis of Antimicrobial Efficacy

Derivatives of the 7-methoxyquinoline (B23528) scaffold have demonstrated significant antimicrobial and antibiofilm properties. Research has focused on elucidating the molecular basis of this efficacy, which appears to involve the disruption of microbial cell membrane integrity.

A study on a series of 4-((7-methoxyquinolin-4-yl) amino)-N-(substituted) benzenesulfonamides revealed potent activity against various pathogenic bacteria and fungi. The leading compound from this series, which incorporates a sulfamethazine (B1682506) moiety, was particularly effective against E. coli and C. albicans. A key finding was that treatment with this compound led to a significant leakage of cellular proteins from E. coli. This suggests that the compound's mechanism of action involves creating pores or causing significant damage to the bacterial cell membrane, leading to cell death. The same compound was also highly effective at inhibiting biofilm formation, a critical factor in chronic and persistent infections.

The table below details the minimum inhibitory concentration (MIC) of the most potent 7-methoxyquinoline derivative (compound 3l from the study) against selected microbes.

| Microorganism | Type | MIC (µg/mL) |

| Escherichia coli | Gram-negative Bacteria | 7.812 |

| Candida albicans | Fungus | 31.125 |

This mechanism of membrane disruption is also observed with related compounds like 7-methoxycoumarin, which induces ruffles and lysis in the cell membrane of the plant pathogen Ralstonia solanacearum. nih.gov Furthermore, this coumarin (B35378) derivative was found to suppress the expression of genes associated with virulence. nih.gov Structure-activity relationship studies indicate that the antimicrobial potency of these quinoline derivatives can be enhanced by introducing terminal hydrophobic heterocyclic rings.

Drug Target Identification and Validation Research of this compound and its Derivatives

The identification and validation of molecular targets are pivotal in the development of novel therapeutic agents. For this compound and its derivatives, which represent a promising class of compounds, a multi-pronged approach is essential to elucidate their mechanism of action and to confirm their biological targets. This section outlines the key methodological approaches and validation strategies that are instrumental in this discovery process.

Methodological Approaches for Molecular Target Elucidation

The journey to uncover the molecular targets of this compound and its related compounds involves a variety of sophisticated techniques, each offering unique insights into the compound's interactions within a biological system. These methods can be broadly categorized as genetic, functional, and proteomic approaches.

Genetic and Functional Assays:

Initial screening of compound libraries often utilizes high-throughput screening (HTS) to identify "hits"—compounds that exhibit a desired biological effect. researchgate.netnih.gov This can involve cell-based assays that measure, for example, the inhibition of cancer cell proliferation or the modulation of a specific signaling pathway. For isoquinoline derivatives, which have shown potential as kinase inhibitors, HTS platforms are crucial for initial discovery. nih.govnih.gov

Once a hit like a this compound derivative is identified, genetic assays can provide clues about its target. This can involve screening the compound against a panel of genetically modified cell lines, each with a specific gene knocked out or overexpressed. For instance, if a cell line lacking a particular kinase shows resistance to the compound, it suggests that this kinase might be the direct target.

Functional assays further refine the understanding of the compound's effect. For kinase inhibitors, these assays directly measure the enzymatic activity of purified kinases in the presence of the inhibitor, providing quantitative data like IC50 values. crossfire-oncology.com

Bioinformatics and Computational Approaches:

In the age of big data, bioinformatics plays a critical role in drug discovery. researchgate.net By analyzing large datasets from genomic, proteomic, and chemical screening experiments, bioinformatics tools can predict potential drug targets. oncotarget.com For a novel compound like this compound, computational docking studies can model its interaction with the binding sites of various proteins, helping to prioritize potential targets for experimental validation.

Advanced Proteomic Techniques:

Quantitative proteomics has emerged as a powerful tool for unbiased target identification. scilit.com One common approach is affinity chromatography, where a derivative of the compound of interest is immobilized on a solid support to "fish" for its binding partners from a cell lysate. The captured proteins are then identified and quantified by mass spectrometry.

A more advanced technique is photocatalytic labeling , which offers high spatial and temporal resolution. nih.govnih.gov In this method, a photocatalyst is brought into proximity of the target protein by the compound. Upon light activation, the photocatalyst generates reactive species that covalently label nearby proteins, which can then be identified. This approach is particularly useful for mapping interactions within living cells.

| Methodological Approach | Description | Application to this compound Derivatives |

| High-Throughput Screening (HTS) | Rapidly assays a large number of compounds for a specific biological activity. researchgate.netnih.gov | Initial identification of bioactive isoquinoline-1-carbonitrile (B74398) derivatives from chemical libraries. |

| Genetic Assays | Uses genetically modified cells to infer drug targets based on altered sensitivity. | Identifying potential kinase targets by observing resistance in kinase-knockout cell lines. |

| Functional Assays | Directly measures the effect of a compound on the activity of a purified protein. crossfire-oncology.com | Quantifying the inhibitory potency of derivatives against specific kinases. |

| Bioinformatics | Utilizes computational tools to analyze biological data and predict drug-target interactions. researchgate.net | Predicting potential binding partners of this compound through molecular docking simulations. |

| Quantitative Proteomics | Identifies and quantifies proteins that interact with a compound of interest. scilit.com | Unbiased identification of cellular targets by affinity purification-mass spectrometry. |

| Photocatalytic Labeling | Uses light-activated probes to covalently label proteins in close proximity to a compound. nih.govnih.gov | Mapping the direct and proximal binding partners of the compound within a living cell. |

Strategies for Target Validation

Once potential targets for this compound and its derivatives are identified, rigorous validation is necessary to confirm that the observed biological effects are indeed mediated through these targets.

Genetic and Interference-Based Validation:

CRISPR-Cas9 gene editing technology has revolutionized target validation. nih.gov By precisely knocking out the gene encoding a putative target protein, researchers can assess whether the cells become resistant to the compound. A loss of sensitivity to the this compound derivative upon target knockout provides strong evidence for a direct on-target mechanism. researchgate.net

Animal Models:

Ultimately, validating a drug target requires demonstrating its relevance in a living organism. Animal models of human diseases, such as xenograft models for cancer, are indispensable for this purpose. In these models, the efficacy of a this compound derivative can be correlated with the expression or activity of its target in the tumor tissue. Furthermore, genetically engineered mouse models, where the target gene is knocked out or mutated, can be used to confirm that the therapeutic effect of the compound is dependent on the presence of its target.

| Validation Strategy | Description | Application to this compound Derivatives |

| CRISPR-Cas9 | A gene-editing tool used to knock out or modify specific genes with high precision. nih.govresearchgate.net | To confirm that knockout of a putative kinase target confers resistance to the compound in cancer cells. |

| RNA Interference (RNAi) | A mechanism for silencing gene expression using small RNA molecules. ewadirect.comthe-scientist.com | To validate target engagement by observing reduced compound efficacy upon knockdown of the target gene. |

| Animal Models | In vivo systems, such as mice, that mimic human diseases to test drug efficacy and mechanism. | To demonstrate that the anti-tumor activity of the compound in a xenograft model is dependent on the presence and activity of the identified target. |

Computational and Theoretical Chemistry Investigations of 7 Methoxyisoquinoline 1 Carbonitrile

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or its density-based equivalent) to determine electronic structure and derive various molecular properties.

Density Functional Theory (DFT) is a robust computational method used to determine the ground-state electronic structure of molecules. mdpi.com A primary application of DFT is geometry optimization, which identifies the most stable three-dimensional arrangement of atoms in a molecule—the conformation with the minimum energy. cnr.itumfcluj.ro

For 7-Methoxyisoquinoline-1-carbonitrile, this process involves calculating the forces on each atom and adjusting their positions until a stable structure is found. The optimization would be performed using a specific functional, such as B3LYP, and a basis set, like 6-311++G(d,p), which provides a good balance of accuracy and computational cost for organic molecules. scirp.orgmdpi.com The outcome is a set of optimized geometric parameters, including bond lengths, bond angles, and dihedral angles, which define the molecule's most favorable shape. researchgate.net This optimized structure is the foundation for all subsequent calculations.

Table 1: Illustrative Optimized Geometrical Parameters for this compound This table is an example of how data from a DFT geometry optimization would be presented. Actual values are dependent on the specific computational study.

| Parameter | Atom(s) Involved | Calculated Value |

| Bond Lengths (Å) | ||

| C1-C9 | e.g., 1.41 | |

| C1-N2 | e.g., 1.32 | |

| C7-O | e.g., 1.36 | |

| C1-CN | e.g., 1.44 | |

| Bond Angles (º) | ||

| N2-C1-C9 | e.g., 120.5 | |

| C6-C7-C8 | e.g., 119.8 | |

| C7-O-CH3 | e.g., 117.5 | |

| Dihedral Angles (º) | ||

| C8-C7-O-CH3 | e.g., 179.9 |

Frontier Molecular Orbital (FMO) theory is a key framework for describing chemical reactivity and electronic properties. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost empty orbital that can act as an electron acceptor. pku.edu.cn

The energies of these orbitals, EHOMO and ELUMO, and the energy gap between them (ΔE = ELUMO - EHOMO) are crucial descriptors. A low HOMO-LUMO gap indicates that a molecule can be easily excited, suggesting higher chemical reactivity and lower kinetic stability. researchgate.netresearchgate.net For this compound, FMO analysis would reveal the distribution of these orbitals across the isoquinoline (B145761) ring, the methoxy (B1213986) group, and the nitrile group, indicating which parts of the molecule are most likely to participate in electron donation and acceptance during a chemical reaction. researchgate.netwuxibiology.com

Table 2: Illustrative Frontier Molecular Orbital Properties for this compound This table exemplifies the typical output of an FMO analysis. Actual values would be generated from a specific quantum chemical calculation.

| Parameter | Value (eV) |

| EHOMO | e.g., -6.5 |

| ELUMO | e.g., -1.8 |

| HOMO-LUMO Energy Gap (ΔE) | e.g., 4.7 |

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. researchgate.net It is plotted on the molecule's electron density surface, using a color scale to indicate regions of varying electrostatic potential. wolfram.com This map is invaluable for identifying the electrophilic and nucleophilic sites of a molecule. chemrxiv.orgchemrxiv.org

For this compound, an MEP map would likely show:

Negative Regions (Red/Yellow): These electron-rich areas are susceptible to electrophilic attack. They would be concentrated around the nitrogen atom of the isoquinoline ring, the oxygen atom of the methoxy group, and the nitrogen atom of the nitrile group due to the high electronegativity of these atoms. physchemres.org

Positive Regions (Blue): These electron-poor areas are susceptible to nucleophilic attack and are typically found around the hydrogen atoms.

Neutral Regions (Green): These areas have a near-zero potential, often corresponding to the carbon-rich aromatic regions.

The MEP map provides a clear picture of how the molecule would interact with other polar molecules, ions, or biological receptors.

To quantify the insights from FMO and MEP analyses, a range of reactivity descriptors derived from conceptual DFT can be calculated. These are divided into global and local descriptors. chemrxiv.org

Global Reactivity Descriptors describe the reactivity of the molecule as a whole. researchgate.net Key global descriptors include:

Chemical Potential (μ): Measures the tendency of electrons to escape from the system.

Chemical Hardness (η): Measures the resistance to a change in electron distribution.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons. mdpi.com

Local Reactivity Descriptors identify the reactivity of specific atomic sites within the molecule. mdpi.com

Fukui Functions (f+ and f-): The function f+ indicates the sites most susceptible to a nucleophilic attack (where an electron is accepted), while f- points to sites prone to an electrophilic attack (where an electron is donated). mdpi.com

Dual Descriptor (Δf(r)): This descriptor provides a more unambiguous prediction of reactivity. A positive value (Δf(r) > 0) indicates a site is electrophilic, while a negative value (Δf(r) < 0) indicates it is nucleophilic. researchgate.net

For this compound, these calculations would pinpoint which specific carbon or nitrogen atoms are the most likely centers of reaction.

Table 3: Illustrative Global Reactivity Descriptors for this compound This table shows examples of global reactivity descriptors derived from HOMO and LUMO energies. Actual values require specific DFT calculations.

| Descriptor | Formula | Illustrative Value |

| Ionization Potential (I) | -EHOMO | e.g., 6.5 eV |

| Electron Affinity (A) | -ELUMO | e.g., 1.8 eV |

| Chemical Hardness (η) | (I - A) / 2 | e.g., 2.35 eV |

| Electronegativity (χ) | (I + A) / 2 | e.g., 4.15 eV |

| Electrophilicity Index (ω) | χ² / (2η) | e.g., 3.66 eV |

Molecular Docking and Ligand-Protein Interaction Modeling

Molecular docking is a computational simulation that predicts how a small molecule (a ligand) binds to a macromolecular target, typically a protein. nih.gov This technique is central to structure-based drug design, helping to screen potential drug candidates and elucidate their mechanisms of action. nih.govmdpi.com

In a molecular docking study involving this compound, the compound would be treated as a flexible ligand and docked into the binding site of a specific target protein. The simulation aims to find the most stable binding pose (the binding mode) and quantify the strength of the interaction via a scoring function, which estimates the binding affinity (often in kcal/mol). meddiscoveries.orgnih.gov

The analysis of the best-scoring docked pose would reveal key non-covalent interactions between the ligand and the protein's amino acid residues, such as:

Hydrogen Bonds: Likely involving the nitrogen and oxygen atoms of the ligand.

Hydrophobic Interactions: Involving the aromatic isoquinoline ring system.

π-π Stacking: Between the aromatic ring of the ligand and aromatic residues of the protein (e.g., Phenylalanine, Tyrosine). nih.gov

Such studies are crucial for predicting whether this compound could be an effective inhibitor or modulator of a particular protein target. researchgate.netutah.edusemanticscholar.org

Table 4: Illustrative Molecular Docking Results for this compound with a Hypothetical Protein Target This table is a template for presenting molecular docking results. The protein target, binding affinity, and interacting residues are hypothetical.

| Protein Target (PDB ID) | Binding Affinity (kcal/mol) | Key Interacting Amino Acid Residues | Type of Interaction |

| Hypothetical Kinase (e.g., 1XYZ) | e.g., -8.5 | Leu83, Val91 | Hydrophobic |

| Lys30 | Hydrogen Bond | ||

| Phe159 | π-π Stacking |

Identification of Key Amino Acid Residues in Binding Sites

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger target, such as a protein. This method helps in identifying the key amino acid residues within the protein's binding site that interact with the ligand. These interactions, which can include hydrogen bonds, hydrophobic interactions, and pi-pi stacking, are crucial for the ligand's binding affinity and biological activity.

For this compound, a molecular docking study would involve placing the compound into the binding pocket of a specific protein target. The simulation would then calculate the most stable binding poses and identify the surrounding amino acid residues. However, no published studies were found that have performed this analysis for this compound, and therefore, a list of key interacting amino acid residues cannot be provided.

Correlating In Silico Data with In Vitro Biological Activity

A critical aspect of computational drug design is validating the in silico (computer-based) predictions with in vitro (laboratory-based) experimental results. This process involves comparing the computationally predicted binding affinities or activities with experimentally measured values, such as the half-maximal inhibitory concentration (IC₅₀). A strong correlation between the computational and experimental data lends credibility to the predictive power of the computational model.

For related isoquinoline and quinoline (B57606) compounds, studies have shown correlations where derivatives with higher predicted binding affinities in docking simulations also demonstrate more potent activity in biological assays. Unfortunately, no research could be located that presents both in silico predictions and corresponding in vitro biological activity data specifically for this compound.

In Silico Prediction of Compound Properties Relevant to Research (e.g., ADMET studies for drug-likeness)

In silico tools are frequently used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound. These predictions help assess a molecule's potential as a drug candidate early in the research process. Key parameters often evaluated include solubility, permeability, bioavailability, potential for metabolism by cytochrome P450 enzymes, and various toxicity endpoints. Drug-likeness is often assessed using rules such as Lipinski's Rule of Five.

While ADMET predictions are commonly reported for novel series of related heterocyclic compounds, specific predicted data for this compound is not available in the reviewed literature. A typical ADMET profile would be presented in a data table, but such a table cannot be generated without the underlying prediction data.

Table 1: Illustrative Example of an ADMET Prediction Table (Data Not Available for this compound)

| Property | Predicted Value | Acceptable Range |

|---|---|---|

| Molecular Weight | Data not available | < 500 g/mol |

| LogP | Data not available | < 5 |

| Hydrogen Bond Donors | Data not available | < 5 |

| Hydrogen Bond Acceptors | Data not available | < 10 |

| Human Intestinal Abs. | Data not available | High |

| BBB Permeability | Data not available | Low/High |

| CYP2D6 Inhibitor | Data not available | No/Yes |

| Hepatotoxicity | Data not available | Low/High |

Theoretical Studies on Interactions with Biological Macromolecules (e.g., DNA bases)

Theoretical studies, often employing methods like Density Functional Theory (DFT), can be used to investigate the non-covalent interactions between a small molecule and biological macromolecules such as DNA. These studies can elucidate the nature of the binding, including intercalation between DNA base pairs or groove binding. The analysis can detail the specific interactions with purine and pyrimidine bases (adenine, guanine, cytosine, thymine) and calculate the binding energies.

No theoretical studies detailing the interaction modes and energies between this compound and DNA bases have been found in the scientific literature.

Advanced Analytical Research Methodologies for 7 Methoxyisoquinoline 1 Carbonitrile

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for determining the molecular structure of 7-Methoxyisoquinoline-1-carbonitrile by examining the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy provides detailed information about the number of different types of protons, their electronic environment, and their connectivity. In a typical ¹H NMR spectrum of this compound, distinct signals would be expected for the methoxy (B1213986) group protons and the aromatic protons on the isoquinoline (B145761) ring system. The methoxy group (-OCH₃) protons typically appear as a sharp singlet, usually in the range of δ 3.9-4.2 ppm researchgate.net. The aromatic protons would produce a more complex pattern of doublets and singlets in the downfield region (approximately δ 7.0-8.5 ppm), with their specific chemical shifts and coupling constants being dependent on their position on the bicyclic ring and the electronic effects of the methoxy and nitrile substituents. researchgate.netnih.gov

¹³C NMR Spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would give a distinct signal. The chemical shift of the methoxy carbon is typically observed around δ 55-62 ppm. researchgate.net The carbon atom of the nitrile group (C≡N) has a characteristic chemical shift in the δ 115-125 ppm range. organicchemistrydata.org The remaining aromatic and quaternary carbons of the isoquinoline core would appear between δ 100 and δ 160 ppm. The specific chemical shifts are crucial for confirming the substitution pattern on the aromatic ring. organicchemistrydata.orgnp-mrd.org

Interactive Data Table: Predicted NMR Data for this compound Note: The following table is based on typical chemical shift values for similar functional groups and structures, as specific experimental data for this exact compound is not widely available in the cited literature.

| Atom Type | Technique | Predicted Chemical Shift (ppm) | Multiplicity |

| Methoxy Protons (-OCH₃) | ¹H NMR | ~4.0 | Singlet (s) |

| Aromatic Protons (Ar-H) | ¹H NMR | 7.0 - 8.5 | Doublet (d), Singlet (s) |

| Methoxy Carbon (-OC H₃) | ¹³C NMR | 55 - 62 | Quartet (in off-resonance) |

| Nitrile Carbon (-C ≡N) | ¹³C NMR | 115 - 125 | Singlet (s) |

| Aromatic Carbons (Ar-C) | ¹³C NMR | 100 - 160 | Singlet (s), Doublet (d) |

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound (C₁₁H₈N₂O), high-resolution mass spectrometry (HRMS) would be used to confirm its exact molecular mass. The expected molecular ion peak [M]⁺ or a protonated species [M+H]⁺ in the mass spectrum would correspond to the calculated molecular weight. For C₁₁H₈N₂O, the calculated monoisotopic mass is approximately 184.0637 g/mol . Analysis of the fragmentation pattern can further corroborate the proposed structure, showing losses of fragments such as HCN, CO, or methyl radicals. nih.govnih.gov

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations. The IR spectrum of this compound would exhibit characteristic absorption bands confirming its key structural features.

C≡N Stretch: A sharp, medium-intensity absorption band is expected in the range of 2220-2260 cm⁻¹ for the nitrile group. ucla.edu

C-O Stretch: A strong absorption corresponding to the aryl-alkyl ether linkage of the methoxy group would appear in the region of 1200-1275 cm⁻¹ (asymmetric stretching) and around 1020-1075 cm⁻¹ (symmetric stretching). s-a-s.org

C=C and C=N Stretch: Aromatic ring stretching vibrations for the isoquinoline core are expected to show multiple bands in the 1500-1620 cm⁻¹ region. vscht.cz

C-H Stretch: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while the sp³ C-H stretching of the methoxy group would be observed just below 3000 cm⁻¹. libretexts.orglibretexts.org

Interactive Data Table: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Characteristic Wavenumber (cm⁻¹) | Intensity |

| Nitrile (-C≡N) | Stretching | 2220 - 2260 | Medium, Sharp |

| Methoxy (Ar-O-CH₃) | C-O Asymmetric Stretch | 1200 - 1275 | Strong |

| Methoxy (Ar-O-CH₃) | C-O Symmetric Stretch | 1020 - 1075 | Strong |

| Aromatic Ring | C=C and C=N Stretching | 1500 - 1620 | Medium to Weak |

| Aromatic C-H | Stretching | > 3000 | Variable |

| Methyl C-H | Stretching | < 3000 | Medium |

Chromatographic and Separation Methods (e.g., Thin Layer Chromatography for reaction monitoring)

Chromatographic techniques are crucial for assessing the purity of a sample and for monitoring the progress of a chemical reaction. Thin Layer Chromatography (TLC) is a simple, rapid, and effective method used extensively in synthetic chemistry. khanacademy.orgyoutube.com During the synthesis of this compound, TLC can be employed to track the consumption of starting materials and the formation of the product. By spotting the reaction mixture on a TLC plate (typically silica (B1680970) gel) and developing it in an appropriate solvent system, the components will separate based on their polarity. cdnsciencepub.com The product, starting materials, and any intermediates or byproducts will appear as distinct spots at different retention factors (Rf values), allowing for a qualitative assessment of the reaction's progress. Visualization can be achieved using UV light, under which the aromatic isoquinoline ring would be expected to fluoresce or quench fluorescence. youtube.com

Advanced Binding and Functional Assays

While specific binding and functional assay data for this compound is not detailed in the available literature, the 7-methoxyisoquinoline (B1361142) scaffold is a recognized pharmacophore present in various biologically active molecules. For instance, complex derivatives incorporating this moiety have been designed and evaluated as potent inhibitors of specific enzymes, such as Interleukin-1 Receptor Associated Kinase 4 (IRAK4). cdnsciencepub.comnih.govresearchgate.net In such studies, advanced assays are used to determine the compound's inhibitory activity (e.g., IC₅₀ values) and its selectivity against other kinases. These assays often involve biochemical methods with purified enzymes or cell-based models to assess the compound's effect on specific signaling pathways. rsc.orgrsc.org The evaluation of this compound in similar assays could reveal potential biological activities.

Filtration-Based Receptor Binding Assays

Principle and Application:

Filtration-based receptor binding assays are a foundational technique in pharmacology used to measure the affinity of a ligand for its corresponding receptor. sigmaaldrich.com The core of this method involves the incubation of a radiolabeled ligand with a biological preparation containing the receptor, such as cell membranes or purified receptors. sigmaaldrich.comnih.gov Following incubation, the mixture is passed through a filter, which captures the larger receptor-ligand complexes while allowing the smaller, unbound radioligand to flow through. sigmaaldrich.com The amount of radioactivity retained on the filter is then measured, providing a direct quantification of the bound ligand.

Hypothetical Application to this compound:

A competitive binding assay could be designed to determine the binding affinity of this compound for a specific receptor. In such an experiment, a known radiolabeled ligand for the target receptor would be incubated with the receptor preparation in the presence of varying concentrations of non-radiolabeled this compound.

The experimental workflow would be as follows:

Preparation: A homogenate of cells or tissues known to express the target receptor would be prepared.

Incubation: The receptor preparation would be incubated with a constant concentration of a suitable radioligand (e.g., a ³H- or ¹²⁵I-labeled ligand) and a range of concentrations of this compound.

Filtration: The incubation mixtures would be rapidly filtered, for instance using a 96-well filter plate, to effectively separate the bound from the free radioligand. nih.gov

Washing: The filters would then be washed to eliminate any radioligand that is non-specifically bound.

Quantification: The radioactivity captured on each filter would be quantified using a scintillation counter.

By plotting the percentage of specific binding of the radioligand against the concentration of this compound, a dose-response curve can be generated. From this curve, the IC₅₀ value, which is the concentration of the compound that displaces 50% of the specifically bound radioligand, can be determined. The equilibrium dissociation constant (Ki) of this compound for the receptor can then be calculated using the Cheng-Prusoff equation, providing a measure of its binding affinity.

A hypothetical data table from such an experiment is presented below:

| Concentration of this compound (nM) | Specific Binding of Radioligand (%) |

| 0.1 | 97 |

| 1 | 91 |

| 10 | 73 |

| 100 | 50 |

| 1000 | 22 |

| 10000 | 6 |

This methodology would yield critical data regarding the potency and selectivity of this compound for its putative receptor targets.

Fluorescence Polarization (FP) Assays

Principle and Application:

Fluorescence Polarization (FP) is a homogeneous, solution-based technique that allows for the real-time monitoring of molecular interactions. nih.govnih.gov The underlying principle is that when a fluorescently labeled molecule, known as the tracer, is excited by plane-polarized light, it emits light in the same polarized plane. Due to the molecule's rotation in solution during the fluorescence lifetime, the emitted light is depolarized. Larger molecules tumble more slowly in solution, resulting in a higher degree of polarization, whereas smaller molecules tumble more rapidly, leading to a lower degree of polarization. nih.gov

Hypothetical Application to this compound:

An FP assay could be established to investigate the interaction between this compound and a purified protein target. In this setup, a fluorescently labeled ligand known to bind to the target protein would be used as the tracer.

The experimental design would involve:

Tracer-Target Interaction: The fluorescent tracer is incubated with the purified target protein, leading to the formation of a large, slowly tumbling complex, which results in a high FP signal.

Competitive Displacement: this compound is then introduced into the mixture at increasing concentrations. If the compound binds to the target protein, it will compete with and displace the fluorescent tracer.

Signal Measurement: The displacement of the tracer from the protein results in a decrease in the average molecular weight of the fluorescent species in solution, leading to a measurable decrease in the FP signal.

The magnitude of the change in FP can be used to calculate the binding affinity of this compound for the target protein. A hypothetical dataset is illustrated in the table below:

| Concentration of this compound (µM) | Fluorescence Polarization (mP) |

| 0.01 | 400 |

| 0.1 | 395 |

| 1 | 350 |

| 10 | 250 |

| 100 | 160 |

| 1000 | 155 |

This type of assay is particularly well-suited for high-throughput screening (HTS) campaigns aimed at identifying and characterizing novel inhibitors of protein-ligand interactions. nih.gov

Bioluminescence Resonance Energy Transfer (BRET) Assays

Principle and Application:

Bioluminescence Resonance Energy Transfer (BRET) is a sophisticated cell-based assay designed to study protein-protein interactions and receptor signaling dynamics within living cells. frontiersin.orgnih.govnih.gov This technology relies on the non-radiative transfer of energy from a bioluminescent donor, typically a luciferase enzyme such as Renilla luciferase (Rluc), to a fluorescent acceptor, like Yellow Fluorescent Protein (YFP). nih.govnih.gov This energy transfer is highly dependent on the proximity of the donor and acceptor, occurring only when they are within approximately 10 nanometers of each other, which then results in the emission of light by the acceptor molecule. frontiersin.orgnuvucameras.com

Hypothetical Application to this compound:

To explore whether this compound can modulate the interaction between two proteins of interest (Protein A and Protein B) inside a cell, a BRET assay could be implemented.

The experimental strategy would be as follows:

Fusion Protein Generation: Protein A would be genetically fused to a luciferase donor (e.g., Rluc-Protein A), and Protein B would be fused to a fluorescent acceptor (e.g., YFP-Protein B).

Co-expression in Cells: These fusion constructs would be co-expressed in a suitable cell line.

BRET Signal Measurement: Upon the addition of a luciferase substrate like coelenterazine (B1669285) h, a high BRET signal will be generated if Protein A and Protein B interact. nih.gov

Compound Application: The cells would then be treated with a range of concentrations of this compound.

Data Analysis: A change in the BRET ratio (acceptor emission divided by donor emission) would signify that the compound either disrupts or enhances the protein-protein interaction.

A hypothetical outcome where the compound inhibits the interaction is shown in the table below:

| Concentration of this compound (µM) | BRET Ratio (Acceptor Emission / Donor Emission) |

| 0 | 0.90 |

| 0.1 | 0.88 |

| 1 | 0.70 |

| 10 | 0.45 |

| 100 | 0.30 |

This methodology facilitates the real-time investigation of molecular interactions within their natural cellular environment. nih.gov

Homogeneous Time-Resolved Fluorescence (HTRF) Assays

Principle and Application:

Homogeneous Time-Resolved Fluorescence (HTRF) is a highly sensitive and robust assay platform that integrates Fluorescence Resonance Energy Transfer (FRET) with time-resolved detection. nih.govceltarys.comrevvity.com It employs a fluorescent donor with a long emission lifetime, typically a europium or terbium cryptate, alongside a compatible acceptor fluorophore. nih.govrevvity.com When a biological interaction brings the donor and acceptor into close proximity, excitation of the donor with a pulsed light source results in energy transfer to the acceptor, which in turn emits light at its characteristic wavelength. The time-resolved detection capability allows for the measurement of the acceptor's emission after a time delay, which effectively minimizes background fluorescence and significantly improves the signal-to-noise ratio. nih.govnih.gov

Hypothetical Application to this compound:

HTRF assays could be utilized to quantify the binding of this compound to a target protein, such as a kinase or a G-protein coupled receptor (GPCR). In a competitive binding assay for a GPCR, for example:

Assay Reagents: A specific antibody targeting the GPCR, labeled with the HTRF donor, and a fluorescently tagged ligand for the GPCR, serving as the acceptor (tracer), would be used.

Binding Interaction: In the absence of a competing compound, the binding of the tracer to the GPCR brings the donor and acceptor into close proximity, generating a strong HTRF signal.

Competitive Inhibition: The introduction of this compound would lead to competition with the fluorescent tracer for binding to the GPCR.

Signal Detection: This competition would result in a decrease in the HTRF signal that is proportional to the concentration of the compound.

A hypothetical HTRF assay data table for this compound could be represented as follows:

| Concentration of this compound (nM) | HTRF Ratio (665 nm / 620 nm) |

| 0.1 | 0.98 |

| 1 | 0.90 |

| 10 | 0.70 |

| 100 | 0.35 |

| 1000 | 0.12 |

| 10000 | 0.06 |

This method is highly adaptable for high-throughput screening to discover novel modulators of a wide range of biological targets. nih.govfrontiersin.org

Cell-Based Trans-activation Assays (e.g., luciferase reporter systems)

Principle and Application:

Cell-based trans-activation assays, particularly those employing luciferase reporter systems, are extensively used to quantify the activity of a specific signaling pathway or the transcriptional regulation by a particular transcription factor in response to external stimuli. nih.gov In this assay system, a reporter gene, such as firefly luciferase, is placed under the transcriptional control of a promoter that contains specific response elements for a transcription factor of interest. Activation of the signaling pathway leads to the binding of the transcription factor to these response elements, thereby driving the expression of the luciferase enzyme. The amount of light generated upon the addition of a luciferase substrate is directly proportional to the activity of the pathway.

Hypothetical Application to this compound:

To investigate whether this compound can modulate a specific signaling pathway, such as the NF-κB pathway, a luciferase reporter assay would be a suitable approach.

The experimental protocol would be as follows:

Reporter Cell Line: A cell line would be engineered to stably express a luciferase reporter gene driven by an NF-κB responsive promoter.

Cellular Treatment: These reporter cells would be treated with a known activator of the NF-κB pathway (e.g., TNF-α) in the presence of varying concentrations of this compound.

Luciferase Measurement: Following an appropriate incubation period, the cells would be lysed, and the luciferase activity would be quantified using a luminometer.

A reduction in luciferase activity would indicate that this compound has an inhibitory effect on the NF-κB signaling pathway. A hypothetical dataset is presented below:

| Concentration of this compound (µM) | Luciferase Activity (Relative Light Units) |

| 0 (unstimulated) | 150 |

| 0 (stimulated) | 12000 |

| 0.1 | 11500 |

| 1 | 8500 |

| 10 | 5000 |

| 100 | 2000 |

This type of functional assay provides valuable insights into the compound's impact on intracellular signaling networks. nih.gov

Surface Plasmon Resonance (SPR) for Real-time Binding Analysis

Principle and Application:

Surface Plasmon Resonance (SPR) is a label-free optical biosensing technique that enables the real-time monitoring of biomolecular interactions. nih.gov The methodology involves the immobilization of one of the interacting molecules, referred to as the ligand, onto the surface of a sensor chip. The other molecule, the analyte, is then flowed across this surface. The binding of the analyte to the immobilized ligand induces a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal. This allows for the precise determination of the association (kon) and dissociation (koff) rate constants, as well as the equilibrium dissociation constant (KD) of the interaction. nih.gov

Hypothetical Application to this compound:

SPR could be employed to meticulously characterize the binding kinetics of this compound to a purified protein target.

The experimental workflow would entail:

Ligand Immobilization: The purified target protein would be immobilized onto the surface of an SPR sensor chip.

Analyte Injection: A series of concentrations of this compound would be injected over the sensor surface, and the binding response would be continuously monitored in real-time.

Dissociation Phase: Following the association phase, a buffer solution is flowed over the chip to observe the dissociation of the compound from the target.

Kinetic Analysis: The resulting sensorgrams are then fitted to appropriate binding models to calculate the kinetic parameters of the interaction.

A typical SPR sensorgram displays the response units (RU) as a function of time. The table below exemplifies the type of kinetic data that could be derived from such an experiment.

| Parameter | Value |

| k_on (M⁻¹s⁻¹) | 2.0 x 10⁵ |

| k_off (s⁻¹) | 4.0 x 10⁻³ |

| K_D (nM) | 20 |

SPR provides high-resolution kinetic data that is indispensable for a detailed understanding of a compound's mechanism of action and for guiding lead optimization efforts in drug discovery.

Proteomic Approaches for Molecular Target Identification

Principle and Application:

Proteomic approaches offer a powerful and unbiased strategy for identifying the molecular targets of a small molecule within a complex biological milieu. rsc.orgwhiterose.ac.uknih.gov A prevalent method is chemical proteomics, which often utilizes a "bait" version of the small molecule to "fish out" its binding partners from a cell lysate or even within living cells. rsc.orgwhiterose.ac.uknih.gov This is typically accomplished by chemically modifying the small molecule with a reactive group and/or an affinity tag, such as biotin. After incubating this probe with the proteome, the resulting small molecule-protein complexes can be isolated and the bound proteins identified using mass spectrometry. nih.gov

Hypothetical Application to this compound:

To identify the molecular targets of this compound, a chemical proteomics experiment could be conducted.

The main steps of this approach would be:

Probe Synthesis: A derivative of this compound would be synthesized, incorporating an affinity tag (e.g., biotin) and potentially a photoreactive group.

Incubation and Crosslinking: The probe would be incubated with a cell lysate or live cells to enable binding to its target proteins. If a photoreactive group is present, the mixture would be exposed to UV light to induce covalent crosslinking between the probe and its targets.

Affinity Capture: The probe-protein complexes would then be captured using streptavidin-coated beads.

Protein Identification: Following the removal of non-specifically bound proteins through washing steps, the captured proteins would be eluted, enzymatically digested into peptides, and identified by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

The output of this experiment would be a list of proteins that interact with this compound. A hypothetical list of identified proteins is shown below:

| Protein ID | Protein Name | Peptide Count | Score |

| P23456 | Kinase A | 18 | 620 |

| Q78901 | GPCR B | 14 | 510 |

| B2C3D4 | Transcription Factor C | 9 | 350 |

Subsequent validation experiments would be essential to confirm these potential targets. This unbiased methodology is critical for elucidating the mechanism of action of a novel compound and for identifying potential off-target interactions. rsc.orgnih.gov

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 7-Methoxyisoquinoline-1-carbonitrile, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves halogenation and methoxylation reactions. For example, halogenation of the isoquinoline core followed by methoxylation under controlled temperatures (e.g., 60–80°C) in polar aprotic solvents like DMF can yield the methoxy-substituted product. Reaction time (12–24 hours) and stoichiometric ratios of reagents (e.g., NaOMe for methoxylation) are critical for minimizing side products . Purification via column chromatography (silica gel, hexane/EtOAc gradient) is recommended to achieve >95% purity.

Q. How can researchers characterize the structural and electronic properties of this compound?

- Methodological Answer : Use a combination of techniques:

- NMR : H and C NMR to confirm methoxy (-OCH) and nitrile (-CN) groups. The methoxy proton typically appears as a singlet at δ 3.8–4.0 ppm.

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H] for CHNO).

- XRD : Single-crystal X-ray diffraction for unambiguous confirmation of the planar isoquinoline core and substituent positions .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for this compound derivatives?

- Methodological Answer : Discrepancies in NMR or IR data often arise from solvent effects, tautomerism, or impurities. For example, solvent polarity (DMSO vs. CDCl) can shift methoxy proton signals. Use orthogonal methods:

- 2D NMR (COSY, HSQC) to resolve overlapping signals.

- DFT Calculations : Compare experimental H NMR shifts with computational predictions (e.g., using Gaussian or ORCA software) to validate assignments .

Q. What strategies optimize regioselectivity in derivatization reactions of this compound?

- Methodological Answer : Regioselectivity in nucleophilic substitution (e.g., replacing -CN or -OCH) depends on electronic and steric factors. Strategies include:

- Directed Metalation : Use LDA (lithium diisopropylamide) to deprotonate specific positions, followed by electrophilic quenching.

- Protecting Groups : Temporarily block the nitrile group with TMS-Cl to direct reactions toward the methoxy-substituted ring .

Q. How do computational models predict the biological activity of this compound analogs?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and MD simulations (GROMACS) can predict binding affinities to biological targets (e.g., kinases or GPCRs). Focus on:

- Pharmacophore Mapping : Align the nitrile and methoxy groups with key residues in binding pockets.

- ADMET Prediction : Use SwissADME or ADMETLab to assess solubility, metabolic stability, and toxicity .

Theoretical and Methodological Frameworks

Q. How should researchers align experimental design with theoretical frameworks for studying this compound?

- Methodological Answer : Link synthesis and characterization to concepts like Hammett substituent constants (σ values for -OCH and -CN) to predict reactivity. Use frontier molecular orbital (FMO) theory to explain regioselectivity in electrophilic attacks .

Q. What methodologies address reproducibility challenges in synthesizing this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten